Methyl 2-[(4-methoxyphenyl)acetyl]benzoate
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Overview
Description
Methyl 2-[(4-methoxyphenyl)acetyl]benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methoxyphenyl group attached to an acetylbenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(4-methoxyphenyl)acetyl]benzoate typically involves the esterification of 2-[(4-methoxyphenyl)acetyl]benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
2-[(4-methoxyphenyl)acetyl]benzoic acid+methanolacid catalystMethyl 2-[(4-methoxyphenyl)acetyl]benzoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as sulfonated resins, can facilitate the esterification reaction under milder conditions, reducing energy consumption and improving the overall sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(4-methoxyphenyl)acetyl]benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol, resulting in the formation of a secondary alcohol derivative.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) for Friedel-Crafts acylation or alkylation.
Major Products Formed
Oxidation: Formation of 2-[(4-hydroxyphenyl)acetyl]benzoate.
Reduction: Formation of 2-[(4-methoxyphenyl)ethanol]benzoate.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 2-[(4-methoxyphenyl)acetyl]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[(4-methoxyphenyl)acetyl]benzoate involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to target proteins. The acetylbenzoate moiety can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(4-methylphenyl)acetyl]benzoate
- Methyl 2-[(4-hydroxyphenyl)acetyl]benzoate
- Methyl 2-[(4-chlorophenyl)acetyl]benzoate
Uniqueness
Methyl 2-[(4-methoxyphenyl)acetyl]benzoate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets.
Properties
CAS No. |
61653-00-7 |
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Molecular Formula |
C17H16O4 |
Molecular Weight |
284.31 g/mol |
IUPAC Name |
methyl 2-[2-(4-methoxyphenyl)acetyl]benzoate |
InChI |
InChI=1S/C17H16O4/c1-20-13-9-7-12(8-10-13)11-16(18)14-5-3-4-6-15(14)17(19)21-2/h3-10H,11H2,1-2H3 |
InChI Key |
MNGFNZHXXPWJJB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)C2=CC=CC=C2C(=O)OC |
Origin of Product |
United States |
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